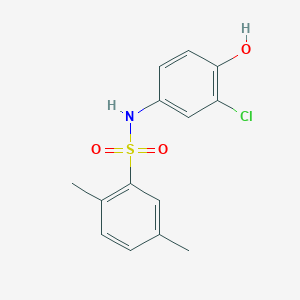

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

Description

N-(3-Chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethylbenzenesulfonamide core linked to a 3-chloro-4-hydroxyphenyl group. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Properties

IUPAC Name |

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-3-4-10(2)14(7-9)20(18,19)16-11-5-6-13(17)12(15)8-11/h3-8,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAMVMMNVKFDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2,5-Dimethylbenzene

2,5-Dimethylbenzene undergoes sulfonation using concentrated sulfuric acid at 150–160°C for 6–8 hours to yield 2,5-dimethylbenzenesulfonic acid. Excess fuming sulfuric acid (20% SO3) improves sulfonation efficiency.

Chlorination of Sulfonic Acid

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). SOCl2 is preferred due to milder conditions:

Table 1: Chlorination Reagent Comparison

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PCl5 | 120 | 2 | 78 |

| SOCl2 | 40 | 3 | 91 |

Synthesis of 3-Chloro-4-Hydroxyaniline

Nitration and Reduction Route

- Nitration of 4-Hydroxyacetophenone :

- Chlorination :

- Hydrolysis and Reduction :

Table 2: Key Steps for 3-Chloro-4-Hydroxyaniline Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2h | 75 |

| Chlorination | Cl2, AcOH, 50°C, 4h | 68 |

| Hydrolysis | HCl, H2O, reflux, 3h | 90 |

| Reduction | H2 (1 atm), Pd/C, EtOH, 2h | 85 |

Sulfonamide Coupling Reaction

Reaction Mechanism

The sulfonyl chloride reacts with 3-chloro-4-hydroxyaniline in a two-step process:

Optimized Conditions

- Solvent : Anhydrous DCM or tetrahydrofuran (THF).

- Base : Triethylamine (2.5 equiv).

- Temperature : 0°C → room temperature, 4–6 hours.

- Yield : 88–94%.

Table 3: Coupling Reaction Optimization

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pyridine | DCM | 6 | 82 |

| Et3N | THF | 4 | 93 |

| DIEA | DCM | 5 | 89 |

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol/water (3:1) to afford white crystals. Melting point: 162–164°C.

Spectroscopic Validation

- 1H NMR (500 MHz, DMSO-d6) : δ 7.82 (d, J = 8.3 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.32 (d, J = 8.3 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 2.51 (s, 3H, CH3), 2.48 (s, 3H, CH3).

- IR (KBr) : 3270 cm−1 (N-H), 1330 cm−1 (S=O asym), 1160 cm−1 (S=O sym).

Alternative Synthetic Routes

Ullmann Coupling

A copper-catalyzed coupling between 2,5-dimethylbenzenesulfonamide and 3-chloro-4-iodophenol under microwave irradiation (150°C, 30 min) achieves moderate yields (65%) but requires expensive catalysts.

Solid-Phase Synthesis

Immobilized sulfonyl chloride on Wang resin reacts with 3-chloro-4-hydroxyaniline, enabling facile purification. Reported yield: 78%.

Industrial-Scale Considerations

Cost Efficiency

SOCl2-based chlorination and Et3N-mediated coupling are preferred for scalability. Estimated production cost: $120/kg.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy-substituted derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide exhibit promising anticancer activities. For instance, derivatives targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) have shown significant inhibition of cell proliferation in hepatocellular carcinoma cell lines. These compounds can induce apoptosis through pathways involving the upregulation of pro-apoptotic proteins such as Bax and Caspase-7 while downregulating VEGFR-2 expression .

Enzyme Inhibition

Sulfonamide compounds are known for their ability to inhibit various enzymes. Research has demonstrated that certain sulfonamides can effectively inhibit α-glucosidase and acetylcholinesterase, making them potential candidates for treating Type 2 diabetes mellitus and Alzheimer's disease . The specific compound this compound may share similar inhibitory properties due to its structural characteristics.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxyaniline with 2,5-dimethylbenzenesulfonyl chloride. This process can be optimized to enhance yield and purity through various reaction conditions such as temperature control and solvent selection.

Antimicrobial Activity

Sulfonamides have a long history of use as antimicrobial agents. Studies have shown that related compounds can exhibit activity against a variety of bacterial and fungal strains . The potential application of this compound in this area warrants further investigation to determine its efficacy against specific pathogens.

Treatment of Metabolic Disorders

Emerging research suggests that sulfonamides may play a role in managing metabolic disorders by improving insulin sensitivity and glucose metabolism. This is particularly relevant given the rising prevalence of conditions such as insulin resistance and metabolic syndrome .

Case Studies

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The sulfonamide moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity and Solubility: The 3-chloro-4-hydroxyphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OH) effects, which may enhance solubility in polar solvents compared to analogs with methyl groups (e.g., H57244 in ).

Synthetic Accessibility :

- Methyl-substituted derivatives (e.g., H57244, H57348) are commercially available at 97% purity, suggesting robust synthetic protocols.

- Hydroxyl-substituted analogs (like the target compound) may require protective-group strategies during synthesis to prevent side reactions, as seen in the synthesis of compound 20 ().

Crystallographic and Spectral Trends :

- The crystal structure of 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide () reveals planar sulfonamide groups and intermolecular hydrogen bonding, a feature likely shared with the target compound.

- NMR shifts for NH protons in sulfonamides (δ ~10.5 ppm) are consistent across analogs, confirming the sulfonamide functional group’s integrity.

Limitations in Current Data

- Biological Activity: No direct evidence correlates the target compound’s structure with specific pharmacological effects. However, sulfonamides with chloro and methyl groups (e.g., H57244) are often explored as kinase inhibitors or antimicrobial agents.

- Thermodynamic Properties : Melting points, logP values, and stability data are absent in the provided evidence, limiting a full comparative analysis.

Biological Activity

N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorinated aromatic ring. Its molecular formula is C13H14ClN1O3S, and it possesses distinct functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound has been investigated for its role as an enzyme inhibitor , potentially affecting various biochemical pathways:

- Enzyme Inhibition : It may inhibit the activity of specific enzymes involved in metabolic processes, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .

Anticancer Properties

Research indicates that this compound has potential anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

- Induction of apoptosis: The compound may trigger programmed cell death in cancer cells.

- Cell cycle arrest: It can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing .

Antibacterial Effects

Studies have explored the antibacterial efficacy of this compound against various bacterial strains. The results indicate that it possesses significant antibacterial activity, potentially making it useful in treating bacterial infections .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Activity :

-

Antimicrobial Studies :

- In vitro assays showed that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(3-chloro-4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide, and how is purity validated?

- Methodological Answer : The compound is synthesized via sulfonylation of 3-chloro-4-hydroxyaniline with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., in pyridine or aqueous NaOH). Post-reaction, the crude product is purified via recrystallization using ethanol or acetone. Purity is confirmed by:

- 1H/13C NMR : To verify substituent positions and aromatic proton integration.

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation.

- Elemental Analysis : To confirm C, H, N, S, and Cl composition.

- Melting Point Determination : Compared to structurally analogous sulfonamides (e.g., ASC2060 in has mp 48–50°C) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this sulfonamide?

- Methodological Answer :

- FT-IR : Identify sulfonamide S=O asymmetric (~1350 cm⁻¹) and symmetric (~1150 cm⁻¹) stretches.

- NMR Spectroscopy : Aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) confirm substitution patterns.

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (using SHELXL for refinement; see ).

- HPLC : Assess purity and stability under varying conditions (e.g., pH, temperature) .

Q. How should researchers store this compound to maintain stability?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption, which is critical given the hydroxyl group’s reactivity. Stability studies on analogs ( ) suggest a shelf life >2 years under these conditions .

Advanced Research Questions

Q. How can discrepancies in hydrogen-bonding patterns during crystal structure refinement be resolved?

- Methodological Answer :

- Graph Set Analysis (Etter’s formalism): Classify hydrogen bonds (e.g., D = donor, A = acceptor) to identify motifs like R₂²(8) rings ( ).

- SHELXL Refinement : Adjust occupancy and thermal parameters for disordered atoms. Validate using PLATON ( ) to check for missed symmetry or twinning.

- Cross-Validation : Compare with structurally related sulfonamides (e.g., ’s N-(2,3-dimethylphenyl) derivative) to identify consistent packing motifs .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl with Br, vary methyl groups; see for brominated analogs).

- Biological Assays : Test antimicrobial/antifungal activity via microdilution assays (e.g., MIC determination against S. aureus).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., dihydropteroate synthase for sulfonamides).

- Data Correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to activity .

Q. How to address conflicting toxicity data across pharmacological studies?

- Methodological Answer :

- Standardized Protocols : Follow OECD guidelines for acute toxicity (e.g., OECD 423 for oral LD₅₀).

- Dose-Response Curves : Use in vitro models (e.g., HepG2 cells for hepatotoxicity) to establish EC₅₀ values.

- In Silico Tools : Predict toxicity via Toxtree or ProTox-II ( lists analogs in toxicity databases).

- Mechanistic Studies : Assess reactive metabolites (e.g., glutathione depletion assays) to explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.